3-Methyl 2-Oxa-7-azaspiro[4.4]nonane
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Overview
Description
3-Methyl-2-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxa-7-azaspiro[4.4]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of free radical chemistry, where radicals are generated and subsequently induce cyclization to form the spiro ring . Another approach involves the intramolecular ipso-cyclization of specific precursors under controlled conditions .
Industrial Production Methods
While detailed industrial production methods for 3-methyl-2-oxa-7-azaspiro[4.4]nonane are not extensively documented, the scalable synthesis of similar spirocyclic compounds often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-Methyl-2-oxa-7-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 3-methyl-2-oxa-7-azaspiro[4.4]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[4.4]nonane: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Contains an additional nitrogen atom and a carbonyl group.
Uniqueness
3-Methyl-2-oxa-7-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methyl-2-oxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-4-8(6-10-7)2-3-9-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
JSLRCXOKKHZXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCNC2)CO1 |
Origin of Product |
United States |
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